17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol
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Overview
Description
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol is a derivative of testosterone, a major circulating androgen. It is converted by 5Alpha-reductase in androgen-dependent target tissues to 5Alpha-dehydrotestosterone . This compound is significant in the field of endocrinology and pharmacology due to its role in androgenic activities.
Preparation Methods
The preparation of 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol involves synthetic routes that typically start from testosterone or its derivatives. The synthesis may involve multiple steps, including methylation and reduction reactions under controlled conditions. Industrial production methods often require precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different derivatives.
Scientific Research Applications
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in androgenic activities and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other endocrine disorders.
Industry: Utilized in the synthesis of other steroidal compounds.
Mechanism of Action
The mechanism of action of 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol involves its conversion to 5Alpha-dehydrotestosterone by 5Alpha-reductase. This conversion is crucial for its androgenic effects, as 5Alpha-dehydrotestosterone binds to androgen receptors, influencing gene expression and cellular activities .
Comparison with Similar Compounds
17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol can be compared with other similar compounds such as:
5Alpha-Androstane-3Alpha,17Beta-diol: Another testosterone metabolite with androgenic activity.
17Alpha-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol: A stereoisomer with similar properties but different spatial configuration. The uniqueness of this compound lies in its specific conversion pathway and its role in androgenic activities.
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
UMCBDWHORFFLCD-XSWYFRFISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |
Origin of Product |
United States |
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